molecular formula C14H11Cl2N3O2S B296109 N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide

N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B296109
M. Wt: 356.2 g/mol
InChI Key: SEQNQOIKZOJTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide, also known as DB745, is a sulfonamide derivative that has gained attention in scientific research due to its potential therapeutic properties. This compound has been extensively studied for its antimicrobial and antiviral activities, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve inhibition of bacterial and viral enzymes. This compound has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. Additionally, it has been shown to inhibit the activity of the viral protease, which is essential for viral replication. These findings suggest that this compound may be effective against bacterial and viral infections by interfering with essential enzymatic processes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated by animals in preclinical studies. It has been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life. Additionally, it has been shown to have good tissue penetration, with high concentrations in the lungs and liver. These findings suggest that this compound has potential as a therapeutic agent for the treatment of bacterial and viral infections.

Advantages and Limitations for Lab Experiments

One advantage of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide is its broad spectrum of activity against both bacteria and viruses. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of this compound is its relatively low potency compared to other antimicrobial and antiviral agents. Additionally, its mechanism of action is not fully understood, which may limit its development as a therapeutic agent.

Future Directions

For N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide research include further optimization of the synthesis method to increase potency and yield. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Future studies may also investigate the potential of this compound as a combination therapy with other antimicrobial and antiviral agents. Furthermore, studies may investigate the potential of this compound as a treatment for other diseases, such as cancer, where inhibition of DNA replication and transcription is a therapeutic target. Overall, further research on this compound has the potential to lead to the development of new and effective therapeutic agents for the treatment of bacterial and viral infections.

Synthesis Methods

The synthesis of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 5,6-dichloro-1H-benzimidazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. This method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its antimicrobial and antiviral activities. In vitro studies have shown that this compound is effective against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus type 1, and influenza A virus. These findings suggest that this compound has potential as a therapeutic agent for the treatment of bacterial and viral infections.

Properties

Molecular Formula

C14H11Cl2N3O2S

Molecular Weight

356.2 g/mol

IUPAC Name

N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H11Cl2N3O2S/c1-8-2-4-9(5-3-8)22(20,21)19-14-17-12-6-10(15)11(16)7-13(12)18-14/h2-7H,1H3,(H2,17,18,19)

InChI Key

SEQNQOIKZOJTKS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.